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Compound of Interest

Compound Name: Roridin L2

Cat. No.: B610557 Get Quote

Introduction
Roridin L2 is a macrocyclic trichothecene mycotoxin produced by various fungi, most notably

Stachybotrys chartarum (black mold).[1] It is a biosynthetic precursor to the highly potent

mycotoxin, Satratoxin G.[1][2] While the presence of Roridin L2 in indoor environments is an

indicator of mold contamination, its own toxicological profile is characterized by significantly

lower potency compared to its metabolites and other related trichothecenes.[2][3][4] This guide

provides an in-depth technical overview of the toxicological data, mechanism of action, and

experimental protocols related to Roridin L2.

Quantitative Toxicological Data
The available quantitative data from in vitro and in vivo studies consistently demonstrate the

low toxicity of Roridin L2, especially in comparison to its metabolite, Satratoxin G. The

following table summarizes the key findings.
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Compound
Cell
Line/Animal
Model

Assay
Concentrati
on/Dose

Observed
Effect

Reference

Roridin L2

PC-12

(neuronal cell

line)

Alamar Blue

Cytotoxicity

Assay

Up to 1000

ng/ml
Not toxic [2][3][4]

Satratoxin G

PC-12

(neuronal cell

line)

Alamar Blue

Cytotoxicity

Assay

10 to 25

ng/ml

Significant

decrease in

viability

[2][3][4]

Roridin L2

PC-12

(neuronal cell

line)

Flow

Cytometry for

Apoptosis

Up to 1000

ng/ml

No induction

of apoptosis
[2][3][4]

Satratoxin G

PC-12

(neuronal cell

line)

Flow

Cytometry for

Apoptosis

10 to 25

ng/ml

Induction of

apoptosis
[2][3][4]

Roridin L2

PC-12

(neuronal cell

line)

DNA

Fragmentatio

n Assay

Not specified No effect [2]

Satratoxin G

PC-12

(neuronal cell

line)

DNA

Fragmentatio

n Assay

10 and 25

ng/ml

DNA

fragmentation

characteristic

of apoptosis

[2]

Roridin L2
Female

B6C3F1 Mice

Intranasal

Exposure

100 µg/kg

body weight

Did not

exhibit

toxicity

[2][3][4]

Satratoxin G Female

B6C3F1 Mice

Intranasal

Exposure

100 µg/kg

body weight

Marked

olfactory

sensory

neuron

apoptosis

and atrophy

of the

[2][3][4]
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olfactory

epithelium

Mechanism of Action
General Mechanism of Trichothecenes
Trichothecene mycotoxins, as a class, are potent inhibitors of eukaryotic protein synthesis.[5][6]

Their primary mode of action involves binding to the peptidyl transferase center of the 60S

ribosomal subunit, thereby disrupting the elongation step of translation.[5] This inhibition of

protein synthesis is a key contributor to their cytotoxicity. Beyond this, various trichothecenes

have been shown to induce apoptosis, activate mitogen-activated protein kinase (MAPK)

signaling pathways, and cause oxidative stress.[5][7]

Roridin L2's Mechanism of Action
Current research indicates that Roridin L2 possesses little to no in vitro or in vivo toxic activity.

[2][8] Unlike its potent metabolite Satratoxin G and other toxic trichothecenes, Roridin L2 does

not appear to significantly inhibit cell viability or induce apoptosis at the concentrations tested.

[2][3][4] The structural difference between Roridin L2 and Satratoxin G, specifically the

absence of an intact macrocyclic ring in Roridin L2, is believed to be a major factor in its

reduced toxicity.[2]

While Roridin L2 itself shows low direct toxicity, its presence is a concern as it indicates the

potential for exposure to more harmful mycotoxins like Satratoxin G.[1]

Experimental Protocols
In Vitro Cytotoxicity Assay (Alamar Blue)
The cytotoxicity of Roridin L2 was assessed using the Alamar Blue assay.[2]

Cell Culture: PC-12 neuronal cells were cultured in 96-well plates.

Treatment: Cells were incubated with various concentrations of Roridin L2 or Satratoxin G

for 48 hours.

Assay: Alamar Blue solution was added to the cell culture suspension.
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Incubation: The plates were incubated for 6 hours at 37°C under 6% CO2.

Measurement: Absorbances at 570 nm and 600 nm were measured using a microplate

reader.

Analysis: Cell viability was expressed as the percentage of inhibition compared to the

vehicle-treated control.[2]

Apoptosis Detection (Flow Cytometry)
Flow cytometry was employed to detect apoptosis in treated cells.[2]

Cell Treatment: PC-12 cells were treated with Roridin L2 or Satratoxin G for 48 hours.

Staining: Cells were stained with propidium iodide (PI).

Data Acquisition: Data from 5,000 cells were collected using a flow cytometer with an argon

laser for excitation at 488 nm and fluorescence detection at 615–645 nm.

Analysis: A gate was selected to include hypofluorescent cells, which were designated as

apoptotic.[2]

DNA Fragmentation Assay
DNA fragmentation, a hallmark of apoptosis, was confirmed by agarose gel electrophoresis.[2]

Cell Treatment: PC-12 cells were exposed to Roridin L2 or Satratoxin G for 48 hours.

DNA Extraction: DNA was extracted from the treated cells.

Electrophoresis: The extracted DNA was run on an agarose gel.

Visualization: DNA fragmentation was visualized as a laddering pattern on the gel.[2]

Visualizations
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Biosynthetic Relationship of Roridin L2

Roridin L2 Satratoxin GBiosynthesis
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Caption: Biosynthetic pathway from Roridin L2 to Satratoxin G.
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Caption: Workflow for in vitro toxicological assessment.
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Caption: General mechanism of protein synthesis inhibition by trichothecenes.
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Caption: Apoptotic signaling pathway induced by Satratoxin G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Roridin L2 - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

2. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES
SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC
[pmc.ncbi.nlm.nih.gov]

3. tandfonline.com [tandfonline.com]

4. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin
L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

5. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—
Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

6. Effects of trichothecenes (T-2 toxin) on protein synthesis in vitro by brain polysomes and
messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b610557?utm_src=pdf-body-img
https://www.benchchem.com/product/b610557?utm_src=pdf-custom-synthesis
https://healthmatters.io/understand-blood-test-results/roridin-l2
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808125/
https://www.tandfonline.com/doi/abs/10.1080/15287390903129234
https://pubmed.ncbi.nlm.nih.gov/20077192/
https://pubmed.ncbi.nlm.nih.gov/20077192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7914836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7914836/
https://pubmed.ncbi.nlm.nih.gov/4034986/
https://pubmed.ncbi.nlm.nih.gov/4034986/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2
Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential [mdpi.com]

8. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [Roridin L2: A Comprehensive Toxicological Profile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610557#toxicological-profile-of-roridin-l2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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